Superior JAK2 Selectivity Over JAK3: CEP-33779 vs. Ruxolitinib, Baricitinib, and Momelotinib
CEP-33779 demonstrates 65-fold selectivity for JAK2 over JAK3 (JAK3 IC₅₀/JAK2 IC₅₀ = 65) [1]. In contrast, ruxolitinib exhibits ~140-fold JAK2/JAK3 selectivity [2]; baricitinib exhibits ~74-fold JAK2/JAK3 selectivity [2]; and momelotinib exhibits only ~10-fold JAK2/JAK3 selectivity . The enhanced JAK3-sparing profile of CEP-33779 is critical because JAK3 inhibition is mechanistically linked to immunosuppression via impaired γc cytokine signaling.
| Evidence Dimension | JAK2/JAK3 selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | 65-fold (JAK3 IC₅₀ / JAK2 IC₅₀) |
| Comparator Or Baseline | Ruxolitinib: ~140-fold; Baricitinib: ~74-fold; Momelotinib: ~10-fold |
| Quantified Difference | CEP-33779 exhibits 6.5× higher JAK2/JAK3 selectivity than momelotinib; ruxolitinib exhibits ~2.2× higher JAK2/JAK3 selectivity than CEP-33779 |
| Conditions | Cell-free enzymatic assay; IC₅₀ values measured against purified JAK2 and JAK3 kinase domains |
Why This Matters
For studies requiring attribution of effects to JAK2 inhibition without confounding JAK3-mediated immune cell suppression, CEP-33779 provides a cleaner pharmacological tool than momelotinib or baricitinib, enabling more definitive pathway interrogation.
- [1] Lu LD, Stump KL, Wallace NH, et al. Depletion of autoreactive plasma cells and treatment of lupus nephritis in mice using CEP-33779, a novel, orally active, selective inhibitor of JAK2. J Immunol. 2011;187(7):3840-3853. View Source
- [2] Schwartz DM, Kanno Y, Villarino A, Ward M, Gadina M, O'Shea JJ. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nat Rev Drug Discov. 2017;16(12):843-862. (Table 2: JAK selectivity IC₅₀ values). View Source
